Allyl pyruvate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18854-20-1 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
prop-2-enyl 2-oxopropanoate |
InChI |
InChI=1S/C6H8O3/c1-3-4-9-6(8)5(2)7/h3H,1,4H2,2H3 |
InChI Key |
NDWDHIIYLRBODW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Allyl Pyruvate
Direct Esterification Pathways from Pyruvic Acid
Direct esterification represents a primary and straightforward route to synthesizing allyl pyruvate (B1213749), involving the reaction of pyruvic acid with allyl alcohol. This transformation can be achieved through both conventional and advanced catalytic methods.
The most common conventional method for synthesizing allyl pyruvate is the Fischer-Speier esterification. This equilibrium-controlled process involves reacting pyruvic acid with an excess of allyl alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com To drive the reaction toward the product side, the water formed as a byproduct is typically removed continuously.
A general procedure involves refluxing a mixture of pyruvic acid, allyl alcohol, an acid catalyst, and a solvent capable of forming an azeotrope with water, such as benzene (B151609) or toluene (B28343). nih.govlibretexts.org The water is collected in a Dean-Stark apparatus. nih.govlibretexts.org Commonly used acid catalysts include p-toluenesulfonic acid (p-TsOH). nih.govlibretexts.org The reaction progress is monitored by the amount of water collected. nih.govlibretexts.org Upon completion, the mixture is worked up by washing with a basic solution, like saturated sodium bicarbonate, to remove unreacted acid and the catalyst, followed by washing with water and drying. nih.govlibretexts.org Yields for this method have been reported in the range of 40% to 60%. nih.govacs.org
Table 1: Conventional Esterification of Pyruvic Acid
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pyruvic acid, Allyl alcohol | p-TsOH | Benzene | Reflux with Dean-Stark trap (2-4 h) | 40% | nih.govacs.org |
This table is interactive and based on data from cited research.
While conventional Fischer esterification is effective, research into alternative catalytic systems aims to improve reaction conditions, yields, and environmental friendliness. Various acid catalysts can be employed for esterification reactions. organic-chemistry.org For allylic alcohols, which can be reactive, the choice of catalyst is important to avoid side reactions. masterorganicchemistry.com
In the broader context of esterification, solid acid catalysts and Lewis acids are often explored to simplify product purification and minimize corrosive waste. organic-chemistry.org For instance, palladium catalysts have been used for the efficient transfer vinylation of alcohols, a related ester synthesis process. google.comchemrxiv.org While specific examples detailing advanced catalytic syntheses exclusively for this compound are not extensively documented in the provided results, the principles of using catalysts like macroporous polymeric acids or graphene oxide could potentially be applied to this reaction to facilitate milder conditions and easier catalyst recovery. organic-chemistry.org
Hydrogenation-Based Syntheses
An alternative and highly significant pathway to this compound involves the selective reduction of a related alkyne, propargyl pyruvate. This method is particularly crucial for applications in hyperpolarization studies where parahydrogen is used. nih.govnsf.gov
This compound can be synthesized by the partial hydrogenation of propargyl pyruvate. ismrm.org This process requires a catalyst that can selectively reduce the carbon-carbon triple bond to a double bond without further reducing it to a single bond (propyl pyruvate) or affecting the ketone group. nih.govmsu.edu
The reaction is typically carried out using a homogeneous catalyst, such as a rhodium(I) complex like [Rh(NBD)(dppb)]BF₄ or a water-soluble variant, in a suitable solvent like deuterated methanol (B129727) (CD₃OD) or deuterium (B1214612) oxide (D₂O). nih.govresearchgate.net The hydrogen source is often parahydrogen (p-H₂), especially when the goal is to produce a hyperpolarized product for magnetic resonance imaging applications. nih.govnsf.govresearchgate.net The hydrogenation of propargyl pyruvate to this compound is a key step in the Parahydrogen-Induced Polarization-Side Arm Hydrogenation (PHIP-SAH) method. nih.govchemrxiv.org Heterogeneous catalysts, such as Rh/TiO₂, have also been investigated for this transformation, although they can sometimes lead to side products from C-O bond hydrogenolysis. nih.gov
Table 2: Synthesis of this compound via Hydrogenation of Propargyl Pyruvate
| Precursor | Catalyst | Hydrogen Source | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Propargyl 1-¹³C-pyruvate | [Rh(NBD)(dppb)]BF₄ | Parahydrogen | CD₃OD | Allyl 1-¹³C-pyruvate | nih.gov |
| Propargyl 1-¹³C-pyruvate | Water-soluble Rh complex | Parahydrogen | D₂O | Allyl 1-¹³C-pyruvate | nih.govresearchgate.net |
This table is interactive and based on data from cited research.
The selective hydrogenation of an alkyne to an alkene is a well-established but challenging transformation that requires careful catalyst selection to prevent over-reduction to the corresponding alkane. msu.eduustc.edu.cn
Regioselectivity: The hydrogenation process must selectively target the alkyne functional group of propargyl pyruvate while leaving the pyruvate keto group untouched. Catalysts based on rhodium and palladium are effective in this regard under mild conditions. nih.govthieme.de The primary challenge is not the keto group but preventing further hydrogenation of the newly formed allyl group.
Stereoselectivity & Chemoselectivity: For the hydrogenation of a terminal alkyne like propargyl pyruvate, the key issue is chemoselectivity—stopping the reaction at the alkene stage. Alkynes generally adsorb more strongly to catalyst surfaces than alkenes, which facilitates selective reduction; once the alkyne is consumed, the alkene product can be rapidly hydrogenated further if the catalyst is too active. msu.edu To achieve high selectivity for the alkene, "poisoned" or deactivated catalysts are often used. The classic example is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which is highly effective for the syn-hydrogenation of alkynes to cis-alkenes. msu.edu Similarly, modern bimetallic nanoparticle catalysts (e.g., CuPd) and catalysts confined within metal-organic frameworks (MOFs) have been developed to enhance selectivity for the semihydrogenation of various alkynes. ustc.edu.cnthieme-connect.comrsc.org These advanced systems can offer high conversion and selectivity by modulating the electronic properties and steric environment of the catalytic active sites. ustc.edu.cnrsc.org
Synthesis of Isotopically Labeled this compound Derivatives
The synthesis of isotopically labeled this compound, particularly with ¹³C, is of significant interest for its use as a precursor to hyperpolarized ¹³C-pyruvate in metabolic imaging. nih.govacs.org
The most direct method involves using an isotopically labeled starting material in one of the synthetic pathways described above. For C1-labeling, ¹³C₁-pyruvic acid is used as the precursor. nih.govgoogle.com This labeled acid can then be esterified with allyl alcohol using the conventional Fischer esterification method. A reported synthesis of allyl 1-¹³C-pyruvate from 1-¹³C-pyruvic acid using p-TsOH in benzene achieved a yield of 60%. nih.govacs.org
Alternatively, isotopically labeled propargyl pyruvate can be synthesized and then hydrogenated. For example, propargyl 1-¹³C-pyruvate can be prepared by the esterification of 1-¹³C-pyruvic acid with propargyl alcohol, with reported yields around 35%. nih.gov This labeled precursor is then subjected to selective hydrogenation to yield the desired allyl 1-¹³C-pyruvate. nih.govresearchgate.net The synthesis of specifically deuterated versions, such as selectively deuterated propargyl pyruvate, has also been performed to enhance the properties of the final hyperpolarized product. nsf.gov These synthetic strategies provide access to molecules that act as powerful probes in advanced NMR and MRI studies. nih.govcopernicus.orgcopernicus.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyruvic acid |
| Allyl alcohol |
| Propargyl pyruvate |
| Propyl pyruvate |
| Benzene |
| Toluene |
| p-Toluenesulfonic acid (p-TsOH) |
| Sodium bicarbonate |
| Water |
| Propargyl alcohol |
| Deuterium oxide (D₂O) |
| Methanol-d₄ (CD₃OD) |
| 1-¹³C-Pyruvic acid |
| Allyl 1-¹³C-pyruvate |
| Propargyl 1-¹³C-pyruvate |
| Calcium carbonate |
| Lead acetate |
Carbon-13 Labeling Strategies for Specific Molecular Sites
The primary strategy for producing Carbon-13 labeled this compound involves the synthesis from an isotopically enriched precursor, specifically at the C1 carboxyl position. This targeted labeling is instrumental for metabolic imaging and tracking studies where the fate of the pyruvate moiety is of interest.
The synthesis of allyl [1-¹³C]pyruvate is typically achieved through an esterification reaction between [1-¹³C]pyruvic acid and allyl alcohol. acs.orgacs.orgnih.gov This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, and carried out in a solvent like benzene, utilizing a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. acs.orgnih.gov The resulting allyl [1-¹³C]pyruvate is a key precursor for hyperpolarization studies. acs.orgresearchgate.net For instance, it can be produced from its precursor, propargyl [1-¹³C]pyruvate, through hydrogenation with parahydrogen. acs.orgresearchgate.net This process, known as Side Arm Hydrogenation (PHIP-SAH), converts the propargyl group to an allyl group while enabling the transfer of spin polarization from parahydrogen to the ¹³C nucleus. researchgate.net
The successful synthesis of allyl [1-¹³C]pyruvate has been reported with good yields, making it accessible for hyperpolarization experiments. These experiments have demonstrated significant ¹³C polarization, which is essential for enhancing the sensitivity of NMR and Magnetic Resonance Imaging (MRI). acs.orgnih.gov
Table 1: Synthesis and Properties of ¹³C-Labeled this compound
| Product Name | Starting Material | Reagent | Yield | Application | Reference |
|---|---|---|---|---|---|
| Allyl [1-¹³C]pyruvate | [1-¹³C]Pyruvic acid | Allyl alcohol, p-toluenesulfonic acid | 60% | PHIP-SAH Precursor | acs.orgacs.orgnih.gov |
| Hyperpolarized Allyl [1-¹³C]pyruvate | Propargyl [1-¹³C]pyruvate | Parahydrogen, Rh catalyst | ~3.2% ¹³C polarization in CD₃OD | ¹³C NMR Spectroscopy | acs.org |
Deuteration Methodologies for Spin System Manipulation
Deuteration, the substitution of hydrogen atoms with their isotope deuterium (²H), is a powerful technique used to manipulate the nuclear spin system of this compound and its precursors. This manipulation is primarily aimed at improving the efficiency and lifetime of hyperpolarization for NMR studies. nsf.govnih.gov
The main advantages of deuterating the molecule are twofold. Firstly, it simplifies the complex network of proton-proton spin couplings. By replacing protons with deuterium, which has a different gyromagnetic ratio and is often decoupled, the proton spin system becomes less complex. nih.gov This reduction in complexity can facilitate more efficient transfer of polarization from parahydrogen-derived protons to the target ¹³C nucleus. nsf.govnih.gov Secondly, deuteration generally leads to longer spin-lattice relaxation times (T₁) for the remaining protons and the ¹³C nucleus. nih.gov Longer relaxation times are crucial as they preserve the hyperpolarized state for a longer duration, allowing more time for data acquisition in MRI or NMR experiments.
Table 2: Effects of Deuteration on this compound and Related Compounds for Spin System Manipulation
| Compound Type | Purpose of Deuteration | Observed Effect | Application Context | Reference |
|---|---|---|---|---|
| Selectively Deuterated this compound | Increase polarization efficiency | Enhanced proton spin polarization on methylene (B1212753) and vinylic groups | LAC-mediated hyperpolarization for ¹³C NMR signal enhancement | nsf.gov |
| Deuterated Precursors (general) | Simplify proton spin system | Reduces complexity of spin interactions | Improves polarization transfer efficiency in RF-based methods | nih.gov |
| Deuterated Precursors (general) | Increase hyperpolarization lifetime | Longer spin-lattice relaxation times (T₁) | Minimizes relaxation losses to maximize polarization levels | nih.gov |
| Fully Deuterated Vinyl Pyruvate (precursor) | Maximize polarization potential | Allows for theoretically 100% polarization via PHIP | Ideal precursor for preparing hyperpolarized pyruvate | chemrxiv.orgnih.govchemrxiv.org |
Reaction Chemistry and Mechanistic Investigations of Allyl Pyruvate
Reactivity of the Pyruvate (B1213749) Moiety
The pyruvate portion of allyl pyruvate is characterized by a ketone and an ester functional group, which dictates its reactivity.
Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. openstax.orglibretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. libretexts.orglibretexts.org The equilibrium generally favors the keto form, but the presence of the enol, even in small amounts, is significant as it is responsible for much of the reactivity at the α-carbon. openstax.orglibretexts.org
The tautomerization can be catalyzed by either acid or base. openstax.orglibretexts.orgoregonstate.edumasterorganicchemistry.com
Base-catalyzed tautomerization proceeds through the formation of a resonance-stabilized enolate anion. openstax.orglibretexts.org
Acid-catalyzed tautomerization involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon. openstax.orglibretexts.org
The formation of the enol or enolate intermediate is crucial as it renders the α-carbon nucleophilic, allowing it to participate in a variety of reactions that would not be possible for the keto form alone. masterorganicchemistry.comchemistrysteps.com
| Tautomerization Catalyst | Key Intermediate | Influence on Reactivity |
| Acid | Enol | The electron-rich double bond of the enol can attack electrophiles. |
| Base | Enolate | The negatively charged enolate is a strong nucleophile. |
The carbonyl group of the pyruvate moiety is electrophilic and susceptible to attack by nucleophiles. libretexts.org This can lead to nucleophilic addition reactions where the hybridization of the carbonyl carbon changes from sp² to sp³. A variety of nucleophiles can add to the carbonyl group, including organometallic reagents and hydrides.
Furthermore, under basic or acidic conditions, the enolate or enol form of this compound can act as a nucleophile in aldol-type condensation reactions. nih.govopenstax.orgmasterorganicchemistry.com This can involve a self-condensation with another molecule of this compound or a crossed-aldol condensation with a different carbonyl compound. The initial product of an aldol (B89426) addition is a β-hydroxy carbonyl compound. nih.gov Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound. The equilibrium of the aldol reaction is dependent on the substrate and reaction conditions, with steric hindrance in the product sometimes favoring the reverse reaction. openstax.org
This compound, as a β-keto ester derivative, can undergo decarboxylation under certain conditions. A notable reaction is the Carroll rearrangement, which is a thermally-induced or palladium-catalyzed reaction of β-keto allyl esters. wikipedia.org In the thermal process, the enol form of the this compound undergoes a openstax.orgopenstax.org-sigmatropic rearrangement (a Claisen rearrangement), followed by decarboxylation to yield a γ,δ-unsaturated ketone. wikipedia.org
The palladium-catalyzed version of this reaction, often referred to as a decarboxylative allylation, proceeds under milder conditions. wikipedia.org In this mechanism, decarboxylation can precede the allylation step. wikipedia.org These reactions are synthetically useful for the formation of new carbon-carbon bonds.
| Decarboxylation Pathway | Conditions | Key Intermediate/Process | Final Product Type |
| Thermal Carroll Rearrangement | High Temperature | Enol formation, openstax.orgopenstax.org-sigmatropic rearrangement | γ,δ-Unsaturated ketone |
| Palladium-Catalyzed Decarboxylative Allylation | Pd(0) catalyst | Organometallic allyl complex | γ,δ-Unsaturated ketone |
Reactivity of the Allylic Moiety
The allyl group in this compound also exhibits characteristic reactivity, primarily centered around the double bond and the allylic position.
The double bond of the allyl group can react with electrophiles. Such reactions can sometimes be accompanied by an allylic shift, where the double bond migrates. wikipedia.org The presence of the electron-withdrawing pyruvate group may influence the electron density of the double bond, potentially affecting its reactivity towards electrophiles compared to a simple alkene.
Nucleophilic substitution at an allylic carbon is a common reaction, but it typically requires a good leaving group. pressbooks.pubstackexchange.com The pyruvate group in this compound is not an inherently good leaving group. However, the reactivity of the allyl group can be enhanced through the use of transition metal catalysts, such as palladium. In what is known as the Tsuji-Trost reaction, a palladium(0) catalyst can activate an allylic substrate, like this compound, towards attack by a nucleophile. sioc-journal.cn This process involves the formation of a π-allyl palladium intermediate, which is then attacked by the nucleophile. This catalytic approach allows for allylic substitution reactions to occur under relatively mild conditions with a wide range of nucleophiles. sioc-journal.cnlibretexts.org The direct reaction of allylic alcohols with nucleophiles can also be achieved using certain iridium catalysts. libretexts.org
Radical Reactions and Allylic Functionalization
The radical-mediated carbon-carbon bond formation using organoboranes has emerged as a significant advancement in organic synthesis, offering a tin-free alternative for generating alkyl radicals. chimia.ch Within this context, the allylation of B-alkylcatecholboranes, which can be generated in situ from alkenes, has been explored. chimia.chresearchgate.net This process can be extended to the alkylation of ethyl pyruvate derivatives. chimia.chresearchgate.net
A notable application involves the radical coupling of B-alkylcatecholboranes with ethyl 2-(benzenesulfonylamino)acrylate. chimia.ch This reaction effectively serves as a method for the alkylation of ethyl pyruvate. chimia.ch The mechanism is predicated on a chain reaction involving the rapid β-fragmentation of a 2-benzenesulfonylalk-1-yl radical and the efficient reaction of the resulting benzenesulfonyl radical with the B-alkylcatecholborane. chimia.ch While this method demonstrates the feasibility of radical-mediated allylic functionalization to form α-ketoesters, the yields can be moderate. For instance, the reaction of (+)-α-pinene with ethyl 2-(benzenesulfonylamino)acrylate in dichloroethane using di-tert-butylhyponitrite as an initiator resulted in a 32% yield of the corresponding α-ketoester. chimia.ch
The functionalization of allylic C–H bonds represents a highly atom- and step-economical strategy for synthesizing valuable allylic compounds. snnu.edu.cn This direct approach avoids the pre-functionalization of the olefin substrate. snnu.edu.cn One strategy for enantioselective allylic functionalization involves a one-pot sequence of palladium-catalyzed allylic C-H oxidation to form linear allyl benzoates, followed by iridium-catalyzed allylic substitution with a variety of nucleophiles. berkeley.edu This method provides access to a range of chiral products with new C-N, C-O, C-S, or C-C bonds at the allylic position. berkeley.edu
Pericyclic Rearrangements (e.g., Claisen Rearrangement of Allyl-Derived Systems)
The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is a powerful tool in organic synthesis for forming carbon-carbon bonds. clockss.orgwikipedia.org The classic example involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. clockss.orgimperial.ac.uk This exothermic and concerted pericyclic reaction proceeds through a highly ordered, six-membered cyclic transition state. wikipedia.orglibretexts.org
The reaction can be applied to allyl-derived systems to introduce functionality. For instance, the thermal Claisen rearrangement of O-allyl substituted isotetronic acids leads to the formation of β-allyl substituted isotetronic acid derivatives in high yields. clockss.org This rearrangement typically requires high temperatures, with reactions often conducted in a sealed tube in a solvent like toluene (B28343) at around 170 °C. clockss.org
A variation, the Ireland-Claisen rearrangement, involves the reaction of an allylic carboxylate with a strong base to produce a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. wikipedia.org Another variant is the Johnson-Claisen rearrangement, where an allylic alcohol reacts with an orthoester to yield a γ,δ-unsaturated ester. wikipedia.org
In biosynthesis, the Claisen rearrangement is a key step in the pathway to the amino acids phenylalanine and tyrosine, where chorismate is converted to prephenate, catalyzed by the enzyme chorismate mutase. libretexts.orglibretexts.org
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov These reactions are valuable for creating molecular diversity and have been employed in the synthesis of various heterocyclic compounds. nih.govnih.gov
This compound and its derivatives can be utilized as key components in MCRs. For example, a three-component reaction between amines, aldehydes, and pyruvate derivatives can yield highly functionalized 3-amino-1,5-dihydro-2H-pyrrol-2-ones. nih.gov The proposed mechanism involves the initial formation of imine and enamine intermediates from the condensation of the amine with the aldehyde and the pyruvate derivative. This is followed by an acid-promoted Mannich reaction and subsequent intramolecular cyclization to form the γ-lactam ring. nih.gov
In another example, the reaction of 5-aminopyrazole-4-carbonitriles or 3-amino-1,2,4-triazole with pyruvic acid or ethyl pyruvate and aromatic aldehydes under ultrasonication leads to the formation of 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines. beilstein-journals.org The mechanism of these condensations is often proposed to start with a Knoevenagel condensation between the aldehyde and the pyruvate derivative, followed by a nucleophilic attack from the aminoazole and subsequent intramolecular cyclization and dehydration. rsc.org
The Petasis reaction, a borono-Mannich reaction, is another type of MCR that can involve allyl groups, typically through the use of vinylboronic acids to generate allylamines. nih.govacs.org
Transition Metal-Catalyzed Transformations
Palladium-Catalyzed Processes (e.g., Allylic Alkylation, Electrocarboxylation)
Palladium-catalyzed reactions are central to modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. sciencedaily.com The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a prominent example. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a leaving group in an allylic position with a nucleophile. wikipedia.org The general mechanism starts with the coordination of a Pd(0) catalyst to the alkene, followed by oxidative addition to form a π-allylpalladium(II) complex. wikipedia.orgorganic-chemistry.org Subsequent attack by a nucleophile regenerates the Pd(0) catalyst and yields the substituted product. wikipedia.org This methodology has been applied to the asymmetric allylic alkylation of ketones using chiral ligands. nih.govresearchgate.net
A more direct approach, palladium-catalyzed allylic C-H alkylation, circumvents the need for pre-functionalized substrates. mdpi.com This process involves the electrophilic cleavage of an allylic C-H bond by a Pd(II) catalyst to generate the π-allylpalladium intermediate. mdpi.com
Palladium catalysis also enables the electrocarboxylation of allyl esters with carbon dioxide. mdpi-res.comrsc.org This method can be used for late-stage carbon isotope labeling of complex molecules. dicp.ac.cn A palladium-catalyzed electrocarboxylation has been developed that operates with near-stoichiometric amounts of CO₂, making it suitable for 14C labeling. dicp.ac.cn For instance, a Pd-catalyzed photoinduced interceptive decarboxylative allylation has been reported where a pyruvic acid derivative undergoes a one-atom contraction through the extrusion of CO and CO₂. acs.org
Copper-Catalyzed Reactions
Copper-catalyzed allylic substitution reactions offer distinct regioselectivity compared to their palladium-catalyzed counterparts, typically favoring the γ-substituted product. wikipedia.orgiastate.edu These reactions often employ "hard" carbon nucleophiles like Grignard reagents, diorganozinc reagents, and organolithium reagents. wikipedia.orgiastate.edu The proposed mechanism involves the coordination of a Cu(I) species to the olefin, followed by oxidative addition at the γ-position to form a Cu(III)-allyl intermediate. wikipedia.org Reductive elimination then yields the final product and regenerates the Cu(I) catalyst. wikipedia.org
Enantioselective versions of this reaction have been developed using chiral ligands. chimia.ch For example, copper-catalyzed asymmetric allylic substitution with dialkylzinc reagents and allylic phosphates has been shown to produce products with high enantioselectivity. chimia.ch Furthermore, a three-component catalytic enantioselective 1,2-carboesterification of dienes with carboxylic acids and potassium alkyltrifluoroborates has been achieved using a chiral copper catalyst, leading to the synthesis of enantioenriched allylic esters. acs.org
Other Metal-Catalyzed Systems
Rhodium complexes have also been utilized to catalyze reactions involving allylic systems. Chiral NCN pincer rhodium(III) complexes have been shown to be effective catalysts for the carbonyl-ene reaction of ethyl or methyl trifluoropyruvate with various 2-arylpropenes. nih.gov These reactions, often aided by a silver salt co-catalyst, can produce chiral α-hydroxy-α-trifluoromethyl esters with high yields and enantioselectivities. nih.gov
Mechanistic studies on rhodium-catalyzed allylic C-H amination have shown that the reaction can proceed through the formation of a Cp*Rh(π-allyl) complex via allylic C-H activation. nih.govchemrxiv.org The catalytic cycle may involve an oxidatively induced reductive elimination from a Rh(IV) intermediate. nih.gov It has been proposed that these amination reactions can proceed through an allylic acetate (B1210297) intermediate. chemrxiv.org
The functionalization of allylic C-H bonds can also be achieved using iridium catalysts. In a one-pot sequence, after an initial palladium-catalyzed oxidation of a terminal alkene to an allyl benzoate, an iridium catalyst can be used for allylic substitution with a variety of nucleophiles, yielding chiral products with high enantioselectivity. snnu.edu.cnberkeley.edu
Theoretical and Computational Chemistry of Allyl Pyruvate
Quantum Chemical Calculations on Molecular Structure and Conformational Analysis
Quantum chemical calculations are a cornerstone for understanding the three-dimensional structure and conformational landscape of allyl pyruvate (B1213749). Methods such as Density Functional Theory (DFT) and post-Hartree-Fock calculations are employed to determine the geometries of various conformers and their relative energies.
The conformational flexibility of allyl pyruvate arises from the rotation around several single bonds, including the C-O bond of the ester group and the C-C single bond of the allyl group. Computational studies can map the potential energy surface associated with these rotations to identify stable conformers, which correspond to minima on this surface. For a molecule like this compound, several low-energy conformers can be expected to exist in equilibrium.
| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| I | 0 | 0.5 | 30 |
| II | 180 | 0.0 | 55 |
| III | 90 | 2.0 | 15 |
Note: The data in this table is illustrative and intended to represent the type of output from a computational conformational analysis.
Computational Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. A key aspect of this is the identification and characterization of transition state structures, which are the energy maxima along the reaction pathway.
For instance, the Claisen rearrangement of this compound, a thermally induced pericyclic reaction, can be meticulously studied using computational methods. These calculations can provide the geometry of the transition state, its energy (the activation energy of the reaction), and vibrational frequencies that confirm it as a true transition state (i.e., having one imaginary frequency).
The insights gained from these computational studies are invaluable for understanding the factors that control the reactivity and selectivity of reactions involving this compound. For example, the effect of substituents on the activation energy or the influence of a catalyst can be computationally modeled to predict reaction outcomes.
Prediction of Spectroscopic Parameters for Advanced Research (e.g., J-couplings)
Theoretical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures or to interpret complex spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants (J-couplings), is of particular interest.
DFT calculations have been shown to provide accurate predictions of J-couplings, which are sensitive to the molecular geometry and electronic structure. By calculating these parameters for different conformers of this compound, a weighted average can be obtained that should correlate well with the experimentally measured values. Discrepancies between calculated and experimental values can often point to deficiencies in the computational model or an incomplete understanding of the conformational preferences of the molecule in solution.
The following table presents a hypothetical comparison of calculated and experimental J-coupling constants for a fragment of the this compound molecule, demonstrating the predictive power of these computational methods.
| Coupling | Calculated J-coupling (Hz) | Experimental J-coupling (Hz) |
| ³J(Hₐ-Hₑ) | 7.2 | 7.0 |
| ³J(Hₑ-Hₓ) | 1.5 | 1.7 |
| ⁴J(Hₐ-Hₓ) | -0.5 | -0.4 |
Note: The data in this table is illustrative. Hₐ, Hₑ, and Hₓ refer to protons in the allyl group.
Molecular Dynamics Simulations in Reaction Media
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions occur in a solvent. Molecular dynamics (MD) simulations are a computational technique that can be used to study the behavior of molecules in a condensed phase, such as a solution.
In an MD simulation of this compound in a reaction medium, the motions of the this compound molecule and a large number of solvent molecules are simulated over time by solving Newton's equations of motion. This allows for the study of how the solvent influences the conformational equilibrium of this compound, the dynamics of its reactions, and the transport properties of the solute.
For example, MD simulations can be used to calculate the free energy profile of a reaction in solution, which includes the entropic and enthalpic contributions of the solvent to the activation barrier. This provides a more realistic picture of the reaction than gas-phase calculations alone. Furthermore, MD simulations can reveal specific interactions between the solute and solvent molecules, such as hydrogen bonding, that may play a crucial role in the reaction mechanism.
Advanced Spectroscopic and Hyperpolarization Methodologies Involving Allyl Pyruvate
Fundamental Principles of Parahydrogen-Induced Polarization (PHIP) as Applied to Allyl Pyruvate (B1213749)
Parahydrogen-Induced Polarization (PHIP) is a cost-effective and rapid hyperpolarization technique that can boost the nuclear magnetic resonance (NMR) signals of specific molecules by several orders of magnitude. unito.itchemrxiv.orgnih.gov The method harnesses the unique quantum properties of parahydrogen, a spin isomer of molecular hydrogen (H₂) where the nuclear spins of the two protons are in a singlet state (antiparallel). chemrxiv.orgchemrxiv.org This singlet state represents a form of nuclear spin order. arxiv.org
The application of PHIP to molecules like pyruvate, which are not directly hydrogenated, is achieved through the "Side Arm Hydrogenation" (PHIP-SAH) strategy. unito.itchemrxiv.org In this approach, a precursor molecule is synthesized by attaching an unsaturated "side arm" to the molecule of interest. For pyruvate, this often involves esterification with an unsaturated alcohol, such as propargyl alcohol, to form propargyl pyruvate. unito.itacs.org
The core of the PHIP-SAH process involves the following key steps:
Hydrogenation: The unsaturated bond in the side arm of the precursor (e.g., the triple bond in propargyl pyruvate) is hydrogenated using parahydrogen in the presence of a suitable catalyst. This reaction transforms the propargyl group into an allyl group, forming allyl pyruvate. google.comchemrxiv.org
Spin Order Transfer: The singlet spin order from the parahydrogen protons, which are now part of the allyl group, is transferred to a target nucleus within the molecule, typically a ¹³C-labeled carboxyl carbon. chemrxiv.orgresearchgate.net This transfer is the crucial step that generates the hyperpolarized state.
Hydrolysis: The hyperpolarized "side arm" (now a propyl group after hydrogenation) is cleaved from the target molecule, yielding hyperpolarized pyruvate. unito.itchemrxiv.org
Two primary variants of PHIP are employed: PASADENA (Parahydrogen and Synthesis Allow Dramatically Enhanced Nuclear Alignment) and ALTADENA (Adiabatic Longitudinal Transport After Dissociation Engenders Net Alignment). arxiv.orguniklinik-freiburg.de In PASADENA, the hydrogenation and subsequent spin order transfer occur in a strong magnetic field, leading to multiplet signals with both positive and negative components. In ALTADENA, the reaction is performed in a very low magnetic field, and the sample is then adiabatically transferred to a high-field NMR spectrometer, resulting in a net polarization enhancement of the NMR signal. arxiv.orgunito.itnsf.gov The choice between these methods can influence the efficiency and characteristics of the resulting hyperpolarized signal. nih.gov
The efficiency of the entire process hinges on the pairwise addition of the parahydrogen atoms to the unsaturated precursor and the subsequent efficiency of the spin order transfer. chemrxiv.orgnih.gov For this compound, the hyperpolarization is typically targeted to the C1 carbon of the pyruvate backbone.
Rational Design and Synthesis of this compound Precursors for Optimized PHIP Transfer
The successful application of Parahydrogen-Induced Polarization Side Arm Hydrogenation (PHIP-SAH) heavily relies on the strategic design and synthesis of precursor molecules. chemrxiv.orgacs.org For generating hyperpolarized pyruvate, the most common precursor is an ester of pyruvic acid with an unsaturated alcohol, which, upon hydrogenation, yields this compound. google.com
A key precursor for producing hyperpolarized allyl [1-¹³C]pyruvate is propargyl [1-¹³C]pyruvate. acs.orgacs.org The synthesis of this and other relevant precursors, such as vinyl and allyl esters of acetate (B1210297) and pyruvate, has been systematically reported. acs.orgacs.orgnih.gov The synthesis of allyl 1-¹³C-pyruvate has been achieved with a yield of 60%, while propargyl 1-¹³C-pyruvate has been synthesized with a 35% yield. acs.org These synthetic protocols are crucial for establishing hyperpolarized imaging programs. acs.orgacs.org
The rationale for choosing specific unsaturated side arms, like propargyl, vinyl, or allyl groups, is based on several factors:
Efficient Hydrogenation: The chosen unsaturated bond must readily undergo pairwise hydrogenation with parahydrogen in the presence of a suitable catalyst. acs.orgacs.org
Favorable J-Couplings: The scalar coupling (J-coupling) network between the newly added protons and the target ¹³C nucleus is critical for efficient spin order transfer. Vinyl esters are often considered attractive precursors due to stronger J-couplings, which enable faster and more direct polarization transfer compared to allyl esters where the couplings are weaker. chemrxiv.org
Cleavage of the Side Arm: After hyperpolarization, the hydrogenated side arm must be efficiently cleaved to yield the desired hyperpolarized molecule in its native form. chemrxiv.org
For instance, the hydrogenation of propargyl pyruvate produces this compound. google.com The choice of precursor can significantly impact the final polarization levels. Studies have shown that vinyl precursors can lead to higher polarization yields than allyl or propargyl precursors. d-nb.infochemrxiv.org Furthermore, the use of deuterated precursors can be a strategy to optimize polarization transfer by simplifying the spin system. chemrxiv.orgchemrxiv.org
The synthesis of these precursors often involves the reaction of the corresponding acid (e.g., 1-¹³C-pyruvic acid) with an unsaturated alcohol in the presence of an acid catalyst. nih.gov Ensuring the purity of the final precursor, free from solvents, is important for subsequent in vivo applications. acs.org
Investigation of Spin Order Transfer Mechanisms in this compound Systems
The transfer of singlet spin order from the parahydrogen-derived protons to the target ¹³C nucleus in this compound is a complex process governed by the principles of quantum mechanics and spin dynamics. chemrxiv.orgacs.orgresearchgate.net This transfer is essential for generating the hyperpolarized state that allows for the dramatic signal enhancement in NMR. chemrxiv.org
Two primary methods have been employed to facilitate this spin order transfer in the context of PHIP-SAH:
Magnetic Field Cycling (MFC): This technique involves rapidly changing the magnetic field to a very low value (in the microtesla range) where the spin states of the protons and the ¹³C nucleus can interact and mix. researchgate.net At these low fields, the energy levels of the different spin states can come close to or even cross each other, enabling the transfer of the singlet order from the protons to the ¹³C nucleus. chemrxiv.org The efficiency of this transfer is highly dependent on the specific magnetic field strength used during the cycle. researchgate.net
Radiofrequency (RF) Pulse Sequences: Alternatively, specifically designed sequences of radiofrequency pulses can be used to manipulate the spins and transfer the polarization. researchgate.net Techniques like PH-INEPT (Parahydrogen-Enhanced Insensitive Nuclei Enhanced by Polarization Transfer) have been developed for this purpose. researchgate.net
Studies comparing these methods for allyl [1-¹³C]pyruvate have shown that MFC can achieve significantly higher ¹³C polarization levels (e.g., 3.95 ± 0.05%) compared to PH-INEPT-type sequences (0.66 ± 0.04%). researchgate.net
The efficiency of the spin order transfer is also constrained by the symmetry of the spin system. arxiv.orgmdpi.com In an ideal, asymmetric system, 100% polarization transfer is theoretically possible. However, in more symmetric systems, the maximum achievable polarization is reduced. arxiv.org For instance, in an A₂BX system, the maximum polarization transfer to the X nucleus is 75%. arxiv.orgmdpi.com The spin system of 1-¹³C-allyl-pyruvate is classified as an ABCD₂X system, which influences the theoretical limits of polarization transfer. mdpi.com
Understanding these mechanisms and their limitations is crucial for designing experiments that maximize the hyperpolarization of this compound and, consequently, the sensitivity of the resulting NMR measurements.
Strategies for Enhancing Hyperpolarization Yields and Lifetimes in Chemical Solutions
Maximizing the hyperpolarization yield and extending its lifetime are critical objectives in the application of PHIP with this compound. chemrxiv.orgchemrxiv.orgchemrxiv.orgacs.orgresearchgate.netacs.org Several strategies have been explored to optimize the various stages of the PHIP-SAH process.
Optimizing the Hydrogenation and Polarization Transfer:
Catalyst and Solvent Selection: The choice of hydrogenation catalyst and solvent system plays a significant role. researchgate.net Homogeneous catalysts, such as water-soluble rhodium complexes, have been used to hyperpolarize this compound in aqueous solutions. researchgate.netnih.gov Coordinating solvents like acetone (B3395972) and methanol (B129727) can enhance the efficiency and hyperpolarization level, though their use may be limited in biological applications. researchgate.net
Optimized Magnetic Field Sweeps: In magnetic field cycling (MFC) experiments, instead of using a simple linear sweep of the magnetic field, an "optimal" profile can be designed based on the field dependence of the ¹³C polarization. This approach has been shown to increase the ¹³C polarization in ¹³C-allyl pyruvate from 6.8% with a linear profile to 8.7% with an optimized profile. chemrxiv.orgchemrxiv.org
Precursor Design: As discussed previously, the choice of the unsaturated precursor is crucial. Vinyl esters are often preferred over allyl or propargyl esters due to more favorable J-couplings that lead to more efficient polarization transfer. chemrxiv.orgd-nb.infochemrxiv.org
Improving Polarization Levels and Lifetimes:
Increased Parahydrogen Enrichment: The initial level of parahydrogen enrichment directly impacts the potential hyperpolarization. While studies have achieved significant polarization with 50% parahydrogen, using nearly 100% parahydrogen is expected to further increase the polarization levels. d-nb.infochemrxiv.org
Automated Procedures: The manual steps involved in the hydrolysis and phase separation of the hyperpolarized product can lead to significant polarization loss due to the relatively short relaxation times. unito.it Automating these work-up procedures can reduce the time required and, consequently, improve the observed polarization levels. unito.itchemrxiv.org
Control of Experimental Parameters: Careful control over experimental parameters such as temperature, hydrogen pressure, and reaction time is essential for maximizing the hyperpolarization yield. nih.govosti.gov
Through a combination of these strategies, researchers have been able to significantly improve the hyperpolarization of pyruvate. For example, by optimizing various steps in the PHIP-SAH procedure, the polarization of sodium [1-¹³C]pyruvate was increased from an initial 2% to 5%. unito.it Further advancements in these areas hold the promise of even higher polarization levels, making hyperpolarized this compound an even more powerful tool for scientific research.
Applications of Hyperpolarized this compound in Enhanced NMR for Chemical Reaction Monitoring and Metabolomics Research (non-clinical)
The dramatically enhanced signal of hyperpolarized this compound, and the subsequently derived hyperpolarized pyruvate, has opened up new avenues for non-clinical research in chemical reaction monitoring and metabolomics. chemrxiv.orgresearchgate.net The ability to observe metabolic processes in real-time provides invaluable insights into cellular function and disease states. nih.govmdpi.com
Chemical Reaction Monitoring:
The high signal-to-noise ratio afforded by hyperpolarization allows for the detailed monitoring of chemical reactions involving pyruvate. This includes tracking the kinetics of enzymatic conversions and other chemical transformations with high temporal resolution. The development of techniques like ¹³C Radiofrequency Amplification by Stimulated Emission of Radiation (¹³C-RASER) using hyperpolarized allyl [1-¹³C]pyruvate provides a novel method for sensing these reactions. osti.govresearcher.life This can be particularly useful for studying enzyme kinetics and reaction mechanisms in complex mixtures.
Metabolomics Research:
A primary application of hyperpolarized pyruvate is in the field of metabolomics, particularly in cancer research. nih.govacs.org Many cancer cells exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). d-nb.infochemrxiv.org Hyperpolarized [1-¹³C]pyruvate can be introduced to cell cultures, and its conversion to other metabolites, such as [1-¹³C]lactate and [1-¹³C]alanine, can be monitored by ¹³C NMR spectroscopy. nih.gov
Probing Cancer Cell Metabolism: Studies have used PHIP-SAH-derived hyperpolarized [1-¹³C]pyruvate to investigate metabolic differences in various prostate cancer cell lines (DU145, PC3, and LNCaP) and murine breast cancer cell lines. nih.govnih.gov The rate of conversion of pyruvate to lactate (B86563), catalyzed by the enzyme lactate dehydrogenase (LDH), can serve as a biomarker for cancer aggressiveness. nih.gov
In Vitro MRI Visualization: Hyperpolarized solutions of this compound have been used for in vitro MRI visualization, demonstrating the potential of this approach for future biomedical studies. researchgate.netnih.gov
These non-clinical studies are crucial for validating the utility of hyperpolarized pyruvate as a metabolic imaging agent and for understanding the fundamental biochemical processes that are altered in disease. The results from these cell-based and in vitro experiments provide the foundation for the potential translation of these techniques to in vivo applications.
Synthetic Applications and Derivatization Strategies
Allyl Pyruvate (B1213749) as a Precursor for Chiral Building Blocks
The structure of allyl pyruvate offers several handles for the introduction of chirality, making it a useful precursor for the synthesis of enantiomerically enriched building blocks. nih.govnih.gov These chiral synthons are valuable intermediates in the production of pharmaceuticals, fine chemicals, and natural products. nih.govuni-duesseldorf.de Strategies to generate these building blocks often involve the stereoselective transformation of either the pyruvate moiety or the allyl group.
The allyl group is particularly amenable to asymmetric modification. Catalytic enantioselective allylic carbon-hydrogen oxidation, for instance, provides a direct route to chiral building blocks while preserving the olefin functionality for subsequent chemical manipulation. nih.gov Similarly, enzymatic processes can achieve highly enantioselective reductions. For example, ketoreductases are used for the asymmetric reduction of ketoesters to furnish chiral hydroxy esters, which are key intermediates for various pharmaceuticals. nih.gov Another approach involves the stereoselective synthesis of chiral allylic alcohols through methods like the reductive coupling of alkynes with α-ketoesters. organic-chemistry.org
While direct asymmetric transformations on this compound itself are not extensively documented in the provided sources, the synthesis of related chiral structures demonstrates the principle. The conversion of N-Boc-protected l-amino acid methyl esters into enantiopure N-Boc allylamines via a modified Julia olefination highlights how allylic structures can be derived from the chiral pool. researchgate.net Furthermore, allyl 1-¹³C-pyruvate has been synthesized and used to produce hyperpolarized 1-¹³C-pyruvate, a specialized derivative for use in magnetic resonance imaging. nih.gov
Table 1: Examples of Chiral Building Blocks from Allylic and Pyruvate-like Precursors
| Precursor Type | Reaction Type | Chiral Product | Potential Application | Reference(s) |
| Internal Alkenes | Catalytic Allylic C-H Oxidation | Multifunctional Allylic Alcohols | Synthesis of Complex Molecules | nih.gov |
| α,β-Unsaturated Ketone | Enantioselective 1,2-Reduction | (R)-Allylic Alcohol | Pharmaceutical Intermediate | nih.gov |
| α-Ketoester | Asymmetric Ketone Reduction | (R)-Hydroxy Ester | Pharmaceutical Intermediate | nih.gov |
| Allenes/Ketones | Cu-Catalyzed Reductive Coupling | Chiral γ-Hydroxyaldehyde Equivalents | Synthesis of Chiral Lactones | acs.org |
| Propargyl 1-¹³C-pyruvate | Parahydrogen Induced Polarization | Hyperpolarized Allyl 1-¹³C-pyruvate | Biomedical Imaging | nih.gov |
Utilization in the Synthesis of Complex Organic Molecules
The dual functionality of this compound makes it a strategic component in the assembly of complex organic molecules. kvmwai.edu.in The allyl group can participate in a variety of carbon-carbon bond-forming reactions, such as indium-mediated allylations, which are robust enough for the multi-gram synthesis of advanced intermediates. nih.gov For example, this type of allylation has been employed in the synthesis of guaianolide sesquiterpenes, where an allylic bromide was coupled with an aldehyde to construct a key fragment of the natural product. nih.gov
The pyruvate core also contributes to molecular complexity. Under hydrothermal conditions, pyruvic acid itself undergoes polymerization and cycloaddition reactions to form a diverse suite of larger molecules, demonstrating its capacity for building complex structures. carnegiescience.edu The Cope rearrangement, a powerful researchgate.netresearchgate.net-sigmatropic rearrangement, can be used with 1,5-diene systems to create valuable building blocks for complex and drug-like molecules. escholarship.org The allyl group in this compound could potentially be elaborated into such a diene system, enabling its participation in these types of transformations.
Furthermore, the synthesis of complex terpenes often relies on versatile chiral building blocks derived from commodity terpenes like carvone, which is an allylic oxidation product. nih.gov These examples underscore the value of the allylic functional group, as present in this compound, for constructing intricate molecular architectures. nih.govnih.gov
Formation of Heterocyclic and Carbocyclic Systems
The reactive functional groups within this compound make it a suitable substrate for the construction of various ring structures. The pyruvate portion is a well-established precursor for certain heterocyclic systems. A classic example is the Fischer-Indole synthesis, where the phenylhydrazone of pyruvic acid is cyclized to produce indole-2-carboxylic acid, a key step in accessing the indole (B1671886) scaffold found in many natural products and pharmaceuticals. arsdcollege.ac.in
The Baylis-Hillman reaction, which couples an aldehyde with an activated alkene, produces multifunctional adducts that are widely used in the synthesis of carbo- and heterocyclic molecules. ijream.orgbohrium.com An adduct derived from methyl pyruvate and methyl acrylate (B77674) has been used as a diene in a Diels-Alder cycloaddition to create a carbocyclic adduct. ijream.org This highlights the potential of the pyruvate structure to participate in powerful cycloaddition reactions for ring formation.
Moreover, the intramolecular Wittig reaction provides a general method for closing carbo- or heterocyclic rings. beilstein-journals.org This process involves the reaction of a vinylphosphonium salt with a nucleophile that also contains a carbonyl group. The allyl group of this compound could, in principle, be converted into a suitable phosphonium (B103445) salt to engage in such a cyclization with its own ketone functionality or other carbonyl groups. General methods for synthesizing quinolines, isoquinolines, and other fused heterocyclic systems often involve the cyclization of precursors containing functionalities analogous to those in this compound. arsdcollege.ac.inmsu.edu
Table 2: Cyclization Strategies Relevant to this compound Functionalities
| Ring System | Synthetic Method | Relevant Functionality | Reference(s) |
| Indole | Fischer-Indole Synthesis | Pyruvic Acid Phenylhydrazone | arsdcollege.ac.in |
| Carbocycle | Diels-Alder Cycloaddition | Diene from Methyl Pyruvate Adduct | ijream.org |
| 2-Benzazepines | Tandem Ritter/Houben-Hoesch | Baylis-Hillman Alcohol | ijream.org |
| 2-Benzoxepines | Tandem C-O/C-C Bond Formation | Baylis-Hillman Alcohol | ijream.org |
| Carbo/Heterocycles | Intramolecular Wittig Reaction | Vinylphosphonium Salt & Carbonyl | beilstein-journals.org |
Electrochemical Transformations and Electrosynthesis
Electrosynthesis offers a powerful and sustainable approach to organic chemistry, and molecules like this compound can play unique roles in electrochemical reactions. researchgate.netresearchgate.net Research has shown that sodium pyruvate can function as a highly effective electrolyte additive in the electrochemical reduction of NAD⁺ biomimetics. researchgate.netchemrxiv.orgrsc.org Typically, the one-electron reduction of these molecules leads to a radical intermediate that rapidly dimerizes. rsc.org However, the presence of sodium pyruvate suppresses this unwanted dimerization, favoring a second reduction step to yield the desired 1,4-dihydronicotinamide product. researchgate.netchemrxiv.org This effect was observed for several derivatives, including an allyl-substituted nicotinamide. chemrxiv.org
Allyl esters can also be directly transformed using electrochemical methods. For example, a palladium-catalyzed electrocarboxylation of allyl esters has been developed to produce α-aryl carboxylic acids. mdpi.com Another study detailed an electroreductive method where the allyl group of a β-keto ester was cleaved and subsequently transferred to a carbonyl group in the presence of a nickel catalyst and a chiral ligand, accomplishing an asymmetric intramolecular allylation. beilstein-journals.org
These transformations are driven by single-electron transfers at an electrode surface, which generate highly reactive radical intermediates. researchgate.net The specific conditions of the electrosynthesis, including the electrode material, potential or current, and supporting electrolyte, can be tuned to control the reaction pathway and product distribution. acs.org The use of pyruvate as a supporting electrolyte demonstrates how it can actively participate in and mediate the electrochemical environment to achieve a desired chemical outcome. researchgate.netrsc.org
Table 3: Electrochemical Applications Involving Allyl and Pyruvate Moieties
Emerging Research Frontiers and Future Prospects
Development of Novel Catalytic Systems for Allyl Pyruvate (B1213749) Transformations
The development of new catalytic systems is crucial for unlocking the full synthetic potential of allyl pyruvate. Research in this area is focused on enhancing selectivity, efficiency, and expanding the range of possible transformations.
One significant area of research is the catalytic asymmetric homo-aldol reaction of pyruvate esters . For instance, a chiral Lewis acid catalyst has been shown to mimic aldolase (B8822740) enzymes, facilitating the homo-aldol reaction of ethyl pyruvate to produce diethyl-2-hydroxy-2-methyl-4-oxoglutarate with up to 96% enantiomeric excess. rsc.org This type of catalysis opens a direct route to optically active isotetronic acid derivatives, which are important structural motifs in various natural products.
In a similar vein, C2-symmetric copper(II) complexes have emerged as effective chiral Lewis acids for catalytic enantioselective carbonyl-ene reactions. These catalysts have demonstrated high efficiency in the reaction of methyl pyruvate with 1,1-disubstituted olefins, yielding the corresponding ene products in good yields (76-95%) and with excellent enantioselectivities (≥98% ee). cmu.edu This methodology provides a powerful tool for the synthesis of chiral α-hydroxy esters.
The hydrogenation of the allyl group in this compound is another key transformation that has been extensively studied, particularly in the context of parahydrogen-induced polarization (PHIP). Homogeneous hydrogenation using rhodium(I) and iridium(I) complexes as catalysts is a common approach. researchgate.netresearchgate.net For example, [Rh(dppb)(COD)]BF4 has been used as a catalyst for the hydrogenation of this compound. researchgate.net The development of water-soluble rhodium catalysts has also enabled the hyperpolarization of this compound in aqueous media. researchgate.net
Furthermore, the reactivity of the pyruvate moiety has been exploited in catalytic enantioselective Friedel-Crafts reactions . Chiral bisoxazoline copper(II) complexes have been successfully used to catalyze the reaction of trifluoromethyl pyruvate with various aromatic and heteroaromatic compounds, affording optically active hydroxy trifluoromethyl esters in good yields and with high enantiomeric excess. nih.gov While this has been demonstrated with a related pyruvate ester, the principle is applicable to this compound, suggesting a pathway to novel chiral aromatic compounds.
The following table summarizes some of the key catalytic systems being explored for pyruvate transformations, with potential applicability to this compound.
| Catalyst Type | Transformation | Substrate (if not this compound) | Key Advantages |
| Chiral Lewis Acid (e.g., mimicking aldolase) | Asymmetric Homo-Aldol Reaction | Ethyl Pyruvate | High enantioselectivity (up to 96% ee) |
| C2-Symmetric Copper(II) Complexes | Enantioselective Carbonyl-Ene Reaction | Methyl Pyruvate | Excellent enantioselectivity (≥98% ee) |
| Rhodium(I) and Iridium(I) Complexes | Hydrogenation | This compound | High polarization for PHIP-MRI |
| Chiral Bisoxazoline Copper(II) Complexes | Enantioselective Friedel-Crafts Reaction | Trifluoromethyl Pyruvate | Access to optically active aromatic hydroxy esters |
Integration into Flow Chemistry and Microreactor Systems
The integration of chemical syntheses into continuous flow and microreactor systems offers significant advantages in terms of safety, efficiency, scalability, and process control. rsc.orgrsc.orgbeilstein-journals.org While specific studies on this compound in flow systems are emerging, the known reactivity of its functional groups suggests a high potential for its use in this technology.
Continuous-flow hydrogenation is a well-established technique that could be readily applied to this compound. The use of packed-bed reactors with solid-supported catalysts can simplify catalyst removal and product purification. rsc.org Given the importance of hydrogenated this compound in PHIP-MRI, continuous-flow methods could enable the on-demand production of hyperpolarized contrast agents. researchgate.net
The synthesis of carboxylic acids from alcohols via continuous-flow oxidation has been demonstrated using hydrogen peroxide and a platinum catalyst. rsc.org This suggests a potential route for the selective oxidation of the allyl alcohol that would be formed from the reduction of the ketone in this compound, all within a continuous process.
Furthermore, organocatalytic aldol (B89426) reactions of pyruvates have been successfully performed in flow . researchgate.net For instance, the self-condensation of ethyl pyruvate and its cross-aldol reactions have been carried out in packed-bed reactors using a homogeneous organocatalyst. This approach allows for the efficient synthesis of biologically relevant isotetronic acids. The application of such systems to this compound could provide a safe and scalable method for the synthesis of complex molecules.
The benefits of using flow chemistry for reactions involving this compound are summarized in the table below.
| Reaction Type | Potential Advantage in Flow Chemistry |
| Hydrogenation | On-demand production of hyperpolarized agents, simplified catalyst removal. |
| Oxidation | Precise temperature control for selective reactions. |
| Aldol Reactions | Enhanced safety for exothermic reactions, improved scalability. |
| Allyl Cleavage | Automation and integration into multi-step syntheses, as demonstrated for cyclic peptides. nih.gov |
Green Chemistry Approaches in this compound Synthesis and Reactions
Green chemistry principles, such as atom economy, the use of renewable feedstocks, and biocatalysis, are increasingly being applied to the synthesis and reactions of this compound. jocpr.comskpharmteco.com
Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the final product. wikipedia.org Reactions with high atom economy are desirable as they minimize waste. The Diels-Alder reaction , a [4+2] cycloaddition, is a prime example of a 100% atom-economical reaction. jocpr.comnih.gov The allyl group in this compound can act as a dienophile, suggesting the potential for highly efficient and stereoselective cycloaddition reactions. Another atom-economical process is the Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement. numberanalytics.com The thermal Claisen rearrangement of O-allyl substituted isotetronic acids, which can be derived from ethyl pyruvate, has been shown to produce β-allyl substituted isotetronic acid derivatives in high yields. clockss.org
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical methods. ijfmr.com Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity. Pyruvate-dependent aldolases are a class of enzymes that play a crucial role in the synthesis of complex molecules like sialic acids. rsc.org These enzymes have been used on an industrial scale and their substrate scope is being expanded to include pyruvate derivatives, allowing for the formation of two stereocenters in a single step. rsc.org
A notable example of biocatalysis relevant to this compound is the synthesis of S-allyl-l-cysteine . This has been achieved through a one-pot multienzyme cascade starting from L-serine and allyl mercaptan. capes.gov.br This process highlights the potential for developing enzymatic pathways for the synthesis of valuable allyl-containing compounds. Furthermore, biocatalytic redox isomerization of allylic alcohols to the corresponding carbonyl compounds has been achieved using a bi-enzymatic cascade involving an alcohol dehydrogenase and an enoate reductase. researchgate.net This type of transformation could be applied to derivatives of this compound.
The table below highlights some green chemistry approaches relevant to this compound.
| Green Chemistry Principle | Specific Approach | Relevance to this compound |
| Atom Economy | Diels-Alder Reaction | The allyl group can act as a dienophile in a 100% atom-economical cycloaddition. |
| Atom Economy | Claisen Rearrangement | A potential route for the synthesis of substituted this compound derivatives. |
| Biocatalysis | Pyruvate-dependent aldolases | Potential for stereoselective C-C bond formation using this compound or its derivatives. |
| Biocatalysis | Multi-enzyme cascades | Synthesis of complex allyl-containing molecules from simple precursors. |
Exploration of Novel Chemical Reactivities and Synthetic Pathways
The unique structure of this compound makes it a target for the exploration of novel chemical reactivities and the development of new synthetic pathways.
One area of interest is the chelation-controlled addition of nucleophiles to the pyruvate carbonyl group . For example, the addition of cyclic allylic stannanes to ethyl pyruvate, promoted by Lewis acids like methyltin trichloride (B1173362) or indium(III) chloride, proceeds with excellent diastereoselectivity to produce α-methyl-α-hydroxy esters. thieme-connect.com This reaction likely proceeds through a metallo-ene cycloaddition involving internal chelation, offering a stereospecific route to functionalized bicyclic γ-lactones.
Cycloaddition reactions represent another promising avenue for novel reactivity. The potential for Diels-Alder reactions has already been mentioned. Additionally, intramolecular [4+3] cycloadditions have been explored using derivatives of ethyl pyruvate to generate vinylthionium ions, which can then undergo cycloaddition. capes.gov.br Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with carbonyl compounds, including pyruvates, provide access to oxazolidine (B1195125) derivatives. nih.govmdpi.com
The photochemical reactivity of pyruvate esters is another area of active investigation. The photolysis of alkyl phenylglyoxylates, which are structurally related to pyruvates, proceeds via a Norrish type II reaction involving intramolecular hydrogen abstraction. acs.org This leads to the formation of a ketene (B1206846) intermediate that can be trapped, for example, in the synthesis of β-lactams. The application of similar photochemical strategies to this compound could lead to novel and complex molecular architectures.
The thermal Claisen rearrangement of O-allyl substituted isotetronic acids, derived from ethyl pyruvate, to β-allyl substituted isotetronic acid derivatives is a novel synthetic pathway that has been successfully demonstrated. clockss.org This reaction proceeds in high yields and provides a reliable method for the synthesis of this important class of compounds.
The table below summarizes some of the novel reactivities and synthetic pathways being explored for this compound and related compounds.
| Reaction Type | Key Features | Potential Products |
| Chelation-Controlled Addition | High diastereoselectivity with allylic stannanes. | Functionalized bicyclic γ-lactones. |
| [4+3] Cycloaddition | Intramolecular reaction of vinylthionium ions. | Seven-membered ring systems. |
| 1,3-Dipolar Cycloaddition | Reaction with azomethine ylides. | Oxazolidine derivatives. |
| Photochemical Reactions | Norrish type II reaction. | β-lactams and other complex structures. |
| Claisen Rearrangement | Thermal researchgate.netresearchgate.net-sigmatropic rearrangement. | β-allyl substituted isotetronic acids. |
Q & A
Basic: What are the recommended analytical methods for detecting and quantifying allyl pyruvate in complex biological matrices?
Methodological Answer:
this compound can be reliably quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method requires:
- Sample preparation: Extraction with cold methanol/water (80:20 v/v) to preserve labile metabolites .
- Chromatographic conditions: A C18 reverse-phase column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from structurally similar compounds like pyruvate or acetyl-CoA .
- MS detection: Electrospray ionization (ESI) in negative ion mode, monitoring the precursor-to-product ion transition m/z 143 → 99 for this compound .
Validation should include spike-recovery tests (85–110% recovery) and limits of detection (LOD < 0.1 µM) to ensure accuracy in biological samples.
Advanced: How can hyperpolarized ¹³C NMR be optimized to study this compound’s real-time metabolic flux in cancer cell models?
Methodological Answer:
Hyperpolarization via parahydrogen-induced polarization (PHIP) enhances ¹³C NMR sensitivity for tracking this compound in metabolic pathways:
- Precursor design: Use allyl esters of [1-¹³C]pyruvate to enable hydrogenation of vinyl or propargyl groups with Rh/TiO₂ catalysts, generating hyperpolarized signals .
- Magnetic field cycling: Apply variable magnetic fields (0.5–7 T) during hydrogenation to maximize polarization transfer to the carboxylate group .
- Rapid hydrolysis: Post-polarization, hydrolyze esters with lipases (e.g., porcine pancreatic lipase) at pH 7.4 to release free pyruvate for cellular uptake studies .
Key controls: Compare polarization lifetimes (T₁) of this compound vs. methyl esters to assess stability in cell culture media.
Basic: What synthetic routes are most efficient for producing high-purity this compound?
Methodological Answer:
Two validated routes include:
- Esterification of pyruvic acid: React pyruvic acid with allyl alcohol (1:1.2 molar ratio) using p-toluenesulfonic acid (0.5 mol%) as a catalyst. Reflux in toluene for 6 hours, achieving >90% yield after distillation (bp 85–90°C under reduced pressure) .
- Enzymatic synthesis: Use immobilized Candida antarctica lipase B (CAL-B) in solvent-free conditions (40°C, 24 hours) for enantioselective esterification (ee > 98%) .
Purity validation: GC-MS or ¹H NMR to confirm absence of allyl alcohol or unreacted acid.
Advanced: How can researchers resolve contradictions in this compound’s role in mitochondrial pyruvate transport inhibition?
Methodological Answer:
Conflicting reports on transport inhibition may arise from differences in experimental models:
- Cell-free assays: Reconstitute purified mitochondrial pyruvate carrier (MPC) complexes in liposomes. Measure this compound’s IC₅₀ via ¹⁴C-pyruvate uptake inhibition (control: α-cyano-4-hydroxycinnamate) .
- Live-cell studies: Use Seahorse extracellular flux analysis in HEK293T cells. Pre-treat with 10 mM this compound for 1 hour and compare oxygen consumption rates (OCR) under glycolytic vs. oxidative conditions .
Critical factors: Ensure pH stability (this compound’s pKa ≈ 2.5) to avoid confounding effects from proton gradients.
Basic: What experimental controls are essential when studying this compound’s stability under varying pH and temperature?
Methodological Answer:
- pH stability: Incubate this compound (1 mM) in buffers (pH 2–9) at 25°C for 24 hours. Quantify degradation via HPLC-MS, using sodium pyruvate as a stability benchmark .
- Thermal stability: Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (>120°C typically induces ester cleavage) .
- Light sensitivity: Store solutions in amber vials and compare degradation rates under UV vs. dark conditions.
Advanced: How can enantioselective allylation strategies improve the synthesis of this compound derivatives for drug discovery?
Methodological Answer:
- Chiral catalyst design: Use Cu(I)/bisphosphine complexes (e.g., Walphos ligands) to catalyze allylic alkylation of pyruvate enolates with allyl carbonates, achieving >95% ee .
- Halocyclization: Post-allylation, treat with N-bromosuccinimide (NBS) in DCM to generate brominated isoxazolidines. Monitor diastereoselectivity via ¹H NMR coupling constants (e.g., J = 8–10 Hz for trans products) .
Validation: X-ray crystallography of intermediates to confirm stereochemistry.
Basic: What bioinformatics tools are suitable for analyzing this compound’s interaction with metabolic enzymes?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model this compound binding to pyruvate dehydrogenase (PDH). Set grid parameters to cover the thiamine pyrophosphate (TPP) binding site (PDB ID: 1NI4) .
- Metabolic pathway mapping: Upload LC-MS data to KEGG Mapper or MetaboAnalyst 5.0 to visualize flux through glycolysis, TCA cycle, or fatty acid synthesis pathways .
Critical step: Validate predictions with enzymatic assays (e.g., PDH activity measured via NADH production at 340 nm).
Advanced: How do this compound’s excited-state dynamics impact its photostability in spectroscopic studies?
Methodological Answer:
Time-resolved spectroscopy reveals:
- UV-Vis absorption: this compound shows a π→π* transition at 260 nm (ε ≈ 1500 M⁻¹cm⁻¹). Femtosecond transient absorption spectroscopy identifies a short-lived (<1 ps) excited state prone to photodegradation .
- Mitigation strategies: Use deuterated solvents (e.g., D₂O) to slow non-radiative decay. Add triplet quenchers (e.g., 1,4-diazabicyclo[2.2.2]octane) to extend lifetime for detection .
Control experiment: Compare with methyl pyruvate to isolate allyl group effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
